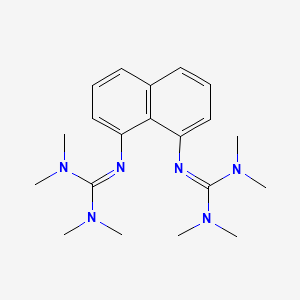

1,8-Bis-(tetramethylguanidino)naphthalene

Description

1,8-Bis-(tetramethylguanidino)naphthalene (TMGN) is a nitrogen-containing organic superbase belonging to the "proton sponge" family. First synthesized by Raab et al. in 2002 , TMGN features two tetramethylguanidino groups substituted at the 1,8-positions of a naphthalene backbone. This design amplifies its basicity through resonance stabilization and intramolecular hydrogen bonding in its protonated form. Experimental measurements in acetonitrile (MeCN) reveal a remarkable pKa(BH<sup>+</sup>) of 25.1, nearly seven orders of magnitude higher than the classic proton sponge 1,8-bis(dimethylamino)naphthalene (DMAN, pKa ~18) . TMGN’s high basicity, kinetic activity, and resistance to hydrolysis make it valuable in catalysis, mass spectrometry, and synthetic chemistry .

Properties

IUPAC Name |

2-[8-[bis(dimethylamino)methylideneamino]naphthalen-1-yl]-1,1,3,3-tetramethylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N6/c1-23(2)19(24(3)4)21-16-13-9-11-15-12-10-14-17(18(15)16)22-20(25(5)6)26(7)8/h9-14H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHHYQWGIGYWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NC1=CC=CC2=C1C(=CC=C2)N=C(N(C)C)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Guanidinylation of 1,8-Diaminonaphthalene

The foundational synthesis of TMGN involves the guanidinylation of 1,8-diaminonaphthalene using tetramethylguanidine precursors. This method, reported by Schmidt et al. (2002), employs a two-step protocol:

-

Amination : 1,8-Diaminonaphthalene undergoes nucleophilic substitution with tetramethylguanidine-derived electrophiles.

-

Cyclization : Intramolecular coupling forms the tetramethylguanidino groups at the 1,8-positions.

Critical parameters include:

-

Solvent : Acetonitrile (MeCN) or toluene, chosen for their ability to stabilize intermediates.

-

Temperature : Reactions proceed at 60–100°C to overcome steric hindrance from the naphthalene backbone.

-

Catalysts : Lewis acids like SnCl₂ facilitate nitro-group reduction and subsequent guanidinylation.

A representative yield of 31% was achieved for analogous tetrakisguanidino-naphthalenes, suggesting comparable efficiency for TMGN under optimized conditions.

Buchwald–Hartwig Amination Strategy

An alternative approach adapts the Buchwald–Hartwig cross-coupling methodology, leveraging palladium catalysts to install guanidino groups. Key steps include:

-

Bromination : 2,6-Dibromo-naphthalene serves as the starting material.

-

Nitration : Concentrated HNO₃ introduces nitro groups at the 1,5-positions.

-

Amination : Benzophenone imine acts as an ammonia surrogate, enabling selective substitution of bromine atoms with amino groups.

-

Guanidinylation : Reaction with 2-chloro-1,1’,3,3’-tetramethylformamidinium chloride finalizes the tetramethylguanidino moieties.

This method emphasizes regioselectivity, with crystallographic data confirming the perpendicular orientation of guanidino groups relative to the naphthalene plane.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Prolonged heating (>72 hours) risks decomposition, necessitating inert atmospheres (N₂ or Ar).

Steric and Electronic Considerations

The naphthalene backbone imposes significant steric constraints, requiring:

-

Bulky Electrophiles : Tetramethylguanidine derivatives with activated leaving groups (e.g., chloroformamidinium salts) improve substitution efficiency.

-

Low Nucleophilicity : TMGN’s reduced nucleophilicity compared to MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) minimizes alkylation side reactions.

Purification and Characterization

Crystallization Techniques

TMGN is purified via diffusion-based crystallization:

Spectroscopic Validation

-

¹H NMR : Variable-temperature experiments reveal ΔG≠ values of 50–60 kJ/mol for C–N bond rotation, indicating a concerted dynamic process.

-

X-ray Diffraction : Monoclinic crystal structures (space group P2₁/c) validate the planar guanidino groups and naphthalene alignment.

Comparative Analysis with DMAN Synthesis

Chemical Reactions Analysis

Protonation and Proton Transfer Dynamics

TMGN exhibits rapid proton self-exchange kinetics due to its sp<sup>2</sup>-nitrogen centers, which are less sterically hindered than those of 1,8-bis(dimethylamino)naphthalene (DMAN). Time-resolved studies show its protonated form ([TMGN-H]<sup>+</sup>) has a ΔG<sup>‡</sup> value of ~58 kJ/mol for rotation about C–N bonds, indicating a concerted proton transfer mechanism . This property stabilizes transition states in acid-catalyzed reactions.

Key Data:

| Property | TMGN | DMAN |

|---|---|---|

| pK<sub>a</sub> (MeCN) | 25.1 | 18.2 |

| ΔG<sup>‡</sup> (rotation) | 58 kJ/mol | 72 kJ/mol |

Alkylation Reactions

TMGN facilitates O-alkylation of phenols with methyl iodide (MeI) in DMF, achieving near-quantitative yields without base alkylation side reactions. Kinetic NMR studies reveal its superiority over DBU:

Kinetic Parameters for p-Nitrophenol Methylation:

| Base | k<sub>obs</sub> (s<sup>−1</sup>) | t<sub>1/2</sub> (min) |

|---|---|---|

| TMGN | 1.07 × 10<sup>−3</sup> | 11.2 |

| DBU | 0.82 × 10<sup>−3</sup> | 14.7 |

-

Mechanism : TMGN deprotonates phenols to form aryloxides, which react with MeI via S<sub>N</sub>2. Its steric bulk minimizes competing N-alkylation .

-

Substituent Effects : Electron-withdrawing groups (e.g., -NO<sub>2</sub>) accelerate reaction rates due to enhanced aryloxide stability .

Nucleophilic Substitution

TMGN’s low nucleophilicity toward alkyl halides contrasts with smaller guanidines like MTBD. In acetonitrile, its reaction with ethyl iodide (EtI) proceeds 50× slower than MTBD, attributed to steric shielding of the nitrogen lone pairs .

Hydrolysis Resistance:

| Base | Hydrolysis Rate (H<sub>2</sub>O, 25°C) |

|---|---|

| TMGN | Negligible over 24 hrs |

| MTBD | Complete within 2 hrs |

Base Performance in Key Reactions:

| Reaction | TMGN Efficiency | DBU Efficiency | MTBD Efficiency |

|---|---|---|---|

| Phenol O-methylation | High | Moderate | Low |

| Hydrolysis Stability | High | Low | Low |

| Nucleophilicity | Low | Moderate | High |

Limitations and Reaction Scope

-

Solvent Dependence : TMGN’s basicity drops in DMF (pK<sub>a</sub> ~16.3) vs. MeCN, limiting its use with weakly acidic substrates (pK<sub>a</sub> >13.7 in DMF) .

-

Temperature Sensitivity : Rotational barriers in [TMGN-H]<sup>+</sup> increase at lower temps, slowing proton transfer .

TMGN’s unique combination of high basicity, steric protection, and hydrolytic stability positions it as a versatile reagent in organic synthesis, particularly for demanding alkylation and isotopic labeling reactions. Further studies exploring its use in asymmetric catalysis and polymer stabilization are warranted.

Scientific Research Applications

Organic Synthesis

TMGN serves as a strong base in various organic reactions. Its high basicity allows it to facilitate reactions that require an efficient proton transfer mechanism. It is particularly useful in:

- Nucleophilic Substitution Reactions : TMGN can participate in nucleophilic substitutions, forming alkylated products with alkyl halides.

- Protonation Reactions : The compound readily accepts protons, enhancing its utility in synthetic pathways where proton transfer is critical .

Biological Studies

In biological systems, TMGN acts as a proton sponge, making it valuable for studying:

- Proton Transfer Mechanisms : Its ability to stabilize protons aids in understanding the dynamics of proton transfer in enzymatic reactions and cellular processes.

- Biochemical Pathways : TMGN's role as a catalyst suggests involvement in various biochemical reactions requiring strong bases .

Industrial Applications

TMGN is utilized in the production of catalysts and chemical intermediates. Its properties make it suitable for:

- Catalyst Development : The compound's basicity is leveraged to create efficient catalytic systems for industrial chemical processes.

- Chemical Intermediates Production : TMGN serves as a precursor or intermediate in synthesizing other chemical compounds .

Study on Proton Transfer Dynamics

A study published in PubMed highlighted TMGN's role in facilitating rapid proton exchange reactions, demonstrating its application in understanding enzymatic mechanisms . The research employed variable-temperature NMR techniques to analyze the dynamic behavior of TMGN and its protonated forms.

Synthesis of Catalysts

Research conducted by Raab et al. focused on utilizing TMGN for developing new catalytic systems that enhance reaction rates in organic synthesis. Their findings indicated that TMGN-based catalysts significantly outperform traditional catalysts under similar conditions .

Mechanism of Action

The mechanism of action of 1,8-Bis-(tetramethylguanidino)naphthalene primarily involves its ability to act as a proton sponge. The compound’s structure allows it to efficiently absorb protons, stabilizing the resulting cation through resonance and steric effects. This high proton affinity is due to the presence of tetramethylguanidino groups, which provide a strong electron-donating environment .

Comparison with Similar Compounds

Key Compounds:

- TMGN (1,8-Bis-(tetramethylguanidino)naphthalene)

- DMAN (1,8-Bis(dimethylamino)naphthalene)

- DMEGN (1,8-Bis(dimethylethyleneguanidino)naphthalene)

- DPN (1,8-Di(piperidinyl)naphthalene)

Structural Insights :

- TMGN’s guanidino groups provide stronger resonance stabilization and less steric hindrance compared to DMAN’s dimethylamino groups, enabling faster proton transfer .

- DMEGN, a cyclic guanidine derivative, exhibits reduced basicity (pKa ~22) due to weaker intramolecular hydrogen bonding, as shown by theoretical studies .

- DPN’s aliphatic piperidinyl substituents enhance ionization efficiency in matrix-assisted laser desorption/ionization (MALDI) compared to TMGN, despite lower basicity .

Stability and Reactivity

- Hydrolysis Resistance : TMGN is more stable than MTBD (a bicyclic guanidine), with slower degradation in aqueous conditions .

- Nucleophilicity : TMGN shows weaker nucleophilic behavior toward alkylating agents (e.g., ethyl iodide) compared to MTBD, reducing side reactions in alkylation processes .

- Thermal Stability : Protonated TMGN exhibits dynamic rotational behavior in solution, with ΔG<sup>‡</sup> values indicating a concerted C-N bond rotation mechanism .

Catalysis

- Microfluidic Alkylation : TMGN outperforms DMAN and MTBD in benzoic acid O-methylation due to its high basicity and rapid proton exchange .

- Ring-Opening Polymerization (ROP) : Synergy with urea accelerates ROP of lactones, contrasting with TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), where acidic additives are less effective .

Mass Spectrometry

- MALDI Matrix: TMGN enables trace detection of perfluorinated compounds (PFAS) with high sensitivity . However, TMGN generates excessive fragmentation and noise compared to DMAN/9-aminoacridine (9AA) binary matrices . DPN provides cleaner spectra than TMGN, highlighting the trade-off between basicity and practical performance .

Theoretical and Experimental Studies

- DFT/CPMD Simulations : TMGN’s proton dynamics involve symmetric hydrogen bonding, unlike DMAN’s asymmetric bonding, explaining its superior basicity .

- Homodesmotic Reactions : Intramolecular H-bonding contributes ~10 kcal/mol to DMEGN’s proton affinity, but steric constraints limit its basicity relative to TMGN .

Biological Activity

1,8-Bis-(tetramethylguanidino)naphthalene (TMGN) is a notable compound in the field of organic chemistry, primarily recognized for its exceptional basicity and unique biological properties. As a derivative of naphthalene, TMGN has been studied for its potential applications in various biological systems, particularly as a "proton sponge" due to its ability to stabilize protons through strong hydrogen bonding interactions.

Chemical Structure and Properties

TMGN features a naphthalene backbone substituted with two tetramethylguanidino groups. This structural arrangement contributes to its high basicity and kinetic activity. The compound exhibits remarkable resistance to hydrolysis and demonstrates a weaker nucleophilic character compared to other similar compounds like dimethylamino derivatives .

Proton Sponge Characteristics

TMGN is classified as a superbase and has been shown to possess significant proton-accepting capabilities. Its ability to stabilize protons makes it an effective agent in various chemical reactions, including those involving biological substrates. The pKa value of TMGN is notably high, indicative of its strong basic nature, which is essential for its function as a proton sponge .

Antimicrobial and Antitumor Activity

Recent studies have highlighted the antimicrobial properties of TMGN and its derivatives. Research indicates that compounds with higher hydrogen bonding interactions tend to exhibit enhanced antibacterial activity . Specifically, TMGN has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth.

In terms of antitumor activity , TMGN has shown promise in preliminary studies. Its derivatives have been tested against several cancer cell lines, revealing cytotoxic effects that warrant further investigation into their mechanisms of action .

Case Studies and Research Findings

A comprehensive study published in 2023 examined the non-covalent interactions in TMGN and related compounds using quantum-chemical methods. The findings emphasized the role of intramolecular hydrogen bonds, which contribute significantly to the stability and reactivity of these molecules .

Table 1: Summary of Biological Activities of TMGN Derivatives

| Compound | Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|---|

| This compound (TMGN) | Antimicrobial | E. coli, S. aureus | Inhibition of growth |

| This compound derivatives | Antitumor | MCF-7 (breast cancer) | Cytotoxicity observed |

| 1,8-Bis-(dimethylamino)naphthalene (DMAN) | Proton sponge | Various biological substrates | Proton stabilization |

Mechanistic Insights

The mechanism by which TMGN exerts its biological effects is largely attributed to its ability to form strong hydrogen bonds with biological molecules. This property enhances its interaction with cellular targets, potentially leading to altered metabolic pathways or inhibition of essential enzymatic functions .

Q & A

Q. What are the key synthetic routes and purification methods for TMGN to ensure high purity for experimental use?

TMGN is synthesized via nucleophilic substitution of 1,8-diaminonaphthalene with tetramethylguanidine groups. Critical steps include rigorous exclusion of moisture and oxygen to prevent hydrolysis. Purification involves recrystallization from anhydrous acetonitrile or dichloromethane, followed by characterization via / NMR and X-ray crystallography to confirm structural integrity . Storage at 2–8°C under inert atmosphere preserves stability .

Q. How is the superbasicity of TMGN quantified experimentally, and how does it compare to classical proton sponges like DMAN?

TMGN’s pK in acetonitrile is measured as 25.1 using potentiometric titration, surpassing DMAN (pK ~18.2) by nearly seven orders of magnitude. This is attributed to stronger intramolecular hydrogen bonding (IHB) in the protonated form and reduced steric hindrance at the nitrogen centers . Kinetic basicity, assessed via proton self-exchange rates, confirms faster protonation kinetics than DMAN .

Q. What analytical techniques are used to validate TMGN’s structural and dynamic properties in solution?

X-ray crystallography resolves symmetric (free base) and asymmetric (monoprotonated) IHB configurations . Variable-temperature NMR reveals rotational barriers () for C-N bond rotation in protonated forms, with values of ~12–14 kcal/mol, indicating a concerted rotation mechanism .

Advanced Research Questions

Q. How do structural modifications in TMGN derivatives (e.g., DMEGN, HMPN) alter basicity and IHB dynamics?

Cyclic derivatives like DMEGN exhibit reduced basicity (pK ~23.5) due to constrained IHB geometry, while phosphazene-based HMPN (pK 29.9) leverages P=N groups for enhanced proton affinity. Theoretical studies (DFT, homodesmotic reactions) quantify IHB contributions (~10 kcal/mol for DMEGN) and steric/electronic effects .

Q. What computational methodologies elucidate proton transfer mechanisms and IHB cooperativity in TMGN?

Density functional theory (DFT) and Car-Parrinello molecular dynamics (CPMD) simulate proton shuttling between nitrogen centers. These models reveal asymmetric IHB in monoprotonated TMGN, with proton delocalization stabilized by electron-donating tetramethylguanidine groups .

Q. Why does TMGN underperform as a MALDI matrix compared to alternatives like DPN, and how can this be mitigated?

TMGN generates fragmentation (methyl group loss) and noise in MALDI-MS due to high proton affinity causing excessive ionization energy. Substitution with aliphatic amines (e.g., DPN) improves signal-to-noise ratios by balancing basicity and fragmentation resistance. Optimization involves adjusting laser energy and solvent systems (e.g., acetonitrile/water) .

Q. How can experimental bias be minimized in studies assessing TMGN’s reactivity or biological interactions?

Adopt risk-of-bias frameworks (e.g., randomized dose allocation, blinding of personnel/participants) from toxicological guidelines. For animal studies, ensure dose-response consistency and control for naphthalene-related confounding effects .

Methodological Recommendations

- Basicity Measurement : Use acetonitrile as solvent for pK determination to avoid solvation artifacts. Cross-validate with computational PA (proton affinity) calculations .

- Dynamic NMR Analysis : Employ VT-NMR at 298–400 K with spectral simulation (e.g., DNMR3) to extract kinetic parameters for rotational barriers .

- MALDI Optimization : Pair TMGN with pre-adsorption protocols or ionic liquid matrices to suppress fragmentation in trace analyte detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.